molecular formula C13H20N2 B3372638 4-[(3-Methylpiperidin-1-yl)methyl]aniline CAS No. 926207-93-4

4-[(3-Methylpiperidin-1-yl)methyl]aniline

Cat. No.: B3372638
CAS No.: 926207-93-4
M. Wt: 204.31 g/mol
InChI Key: SGENRNIJCPZVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylpiperidin-1-yl)methyl]aniline is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-methylpiperidin-1-ylmethyl group

Mechanism of Action

Target of Action

This compound is often used for proteomics research , suggesting it may interact with a variety of proteins or enzymes

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that modulates their function, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

Given its use in proteomics research , it is likely that it influences multiple pathways, depending on the proteins it interacts with

Result of Action

As a biochemical used in proteomics research , it likely has diverse effects depending on the specific proteins it interacts with and the cellular context. More research is needed to elucidate these effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, it is recommended to store this compound at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline and 3-methylpiperidine.

    N-Alkylation: Aniline undergoes N-alkylation with 3-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperidin-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-Methylpiperidin-1-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperidin-1-yl)methyl]aniline
  • 4-[(3,5-Dimethylpiperidin-1-yl)methyl]aniline
  • 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

4-[(3-Methylpiperidin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGENRNIJCPZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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